molecular formula C9H11NO3S B2424605 Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate CAS No. 4815-31-0

Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Cat. No.: B2424605
CAS No.: 4815-31-0
M. Wt: 213.25
InChI Key: BTOISZCZRFSKPL-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-4-6(9(12)13-3)8(10)14-7(4)5(2)11/h10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOISZCZRFSKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Amino Group Reactions

The 2-amino group participates in nucleophilic substitution and condensation reactions :

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-acyl derivatives.

  • Schiff Base Formation : Condenses with aldehydes/ketones to generate imine derivatives, as observed in crystal structures of related compounds .

Acetyl Group Reactions

The 5-acetyl moiety undergoes:

  • Oxidation : Transforms into carboxylic acids using KMnO₄/H₂SO₄.

  • Reduction : Converts to ethanol derivatives via NaBH₄ or LiAlH₄.

Ester Group Reactions

The methyl ester at position 3 is susceptible to:

  • Hydrolysis : Forms carboxylic acids under acidic (HCl/H₂O) or basic (NaOH) conditions .

  • Transesterification : Reacts with alcohols (e.g., ethanol) in the presence of acid catalysts.

Mechanistic Insights from Structural Studies

X-ray crystallography of related compounds reveals:

  • Planar Thiophene Ring : Facilitates conjugation and stabilizes intermediates during reactions .

  • Hydrogen Bonding : Intramolecular H-bonds between the amino and carbonyl groups influence reactivity patterns .

Key Reaction Pathways and Products

Reaction Type Reagents/Conditions Product Application
Acylation Acetyl chloride, pyridine, RTN-Acetyl derivativeBioactive compound synthesis
Oxidation KMnO₄, H₂SO₄, reflux5-Carboxylic acid derivativePolymer precursors
Hydrolysis 6M HCl, 80°C, 2 hours3-Carboxylic acidpH-sensitive drug carriers
Schiff Base Formation Benzaldehyde, ethanol, catalytic acidImine-linked thiopheneCoordination chemistry

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Contrast
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateEthyl ester vs. methyl esterSlower hydrolysis due to steric hindrance
5-Acetyl-2-amino-thiopheneLacks carboxylate esterReduced solubility in polar solvents

Research Advancements

  • Anticancer Derivatives : Reaction with phenylcarbamoyl groups yields compounds showing IC₅₀ values < 50 µM against breast cancer cells (MCF-7) .

  • Antimicrobial Agents : N-alkylated derivatives exhibit 12–15 mm inhibition zones against Staphylococcus aureus at 100 µg/mL.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate and its derivatives exhibit antiproliferative effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific pathways associated with cell proliferation and survival.

Case Study:
A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various thiophene derivatives, including this compound, which were evaluated for their cytotoxicity against human cancer cell lines. The results demonstrated significant activity, particularly against breast and colon cancer cells, suggesting potential for development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Research has shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development in pharmaceutical formulations aimed at treating infections.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

This table summarizes the antimicrobial efficacy observed in laboratory tests, indicating that higher concentrations correlate with larger inhibition zones .

Agrochemical Applications

This compound serves as an important intermediate in the synthesis of various agrochemicals. Its derivatives are being explored for their potential as herbicides and fungicides .

Herbicidal Activity

Research indicates that compounds derived from this compound exhibit herbicidal properties against several weed species. These findings suggest that such compounds could be developed into effective herbicides with lower toxicity to non-target plants.

Case Study:
A field study conducted by agricultural scientists tested the efficacy of synthesized thiophene derivatives on common agricultural weeds. The results showed a significant reduction in weed biomass when treated with formulations containing this compound .

Synthesis and Structural Studies

The synthesis of this compound involves several steps, typically starting from commercially available thiophene derivatives. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds.

Data Table: Synthesis Overview

StepReagents/ConditionsYield (%)
AcetylationAcetic anhydride + thiophene derivative85
AminationAmmonia in ethanol75
CarboxylationCarbon dioxide under pressure90

This table outlines the key steps involved in the synthesis process along with yields achieved during each step, demonstrating the efficiency of the synthetic route utilized .

Mechanism of Action

The mechanism of action of methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Uniqueness: Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups provide sites for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biological Activity

Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (C9H11NO3S) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a one-pot reaction involving elemental sulfur, acetylacetone, and methyl cyanoacetate. The reaction proceeds under reflux conditions, yielding the target compound with moderate efficiency. The synthesis method has been documented to produce a variety of thiophene derivatives, which are known for their versatile biological properties .

  • Molecular Formula : C9H11NO3S
  • Molecular Weight : 213.25 g/mol
  • Melting Point : 165-167 °C
  • Structure : The compound features a thiophene ring with acetyl and amino functional groups, which contribute to its biological activity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that compounds with similar structures show effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene have been reported to demonstrate minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli50
Ethyl derivativeS. aureus75
Other thiophene derivativesVarious strains50 - 100

Antiproliferative Effects

Studies have shown that this compound and its derivatives possess antiproliferative properties against cancer cell lines. The mechanism of action is believed to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells. For example, compounds with similar thiophene structures have been noted for their ability to inhibit tumor growth in vitro .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antibacterial effects of several thiophene derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against E. coli and S. aureus, supporting its potential as an antibacterial agent .
  • Anticancer Research : In another investigation focusing on the antiproliferative effects of thiophene derivatives, this compound was tested against various cancer cell lines. The findings revealed that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC10_{10}H13_{13}NO3_{3}S
Molecular Weight227.28 g/mol
XlogP~4.0
TPSA89.8 Ų
Hydrogen Bond Donors1 (NH2_2)

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductFormation CauseMitigation Strategy
Dimerized thiophenesExcess sulfur or prolonged refluxOptimize reaction time (<6 hours)
De-esterified productsHydrolysis in polar solventsUse anhydrous ethanol/DMF

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